Ixazomib, also known by its chemical name (1R,2S,5R)-6-Amino-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-((S)-2-methoxypropanamido)hexanamide, is a second-generation proteasome inhibitor []. It is a reversible inhibitor, unlike its predecessor, bortezomib []. Ixazomib citrate, the prodrug of Ixazomib, is orally bioavailable and rapidly hydrolyzes to the active moiety, Ixazomib, in plasma [].
Ixazomib plays a crucial role in scientific research, particularly in the field of oncology, as a tool to understand the mechanisms of proteasome inhibition and its effects on cancer cells [, ]. Its oral bioavailability and manageable toxicity profile make it a valuable agent in preclinical and clinical studies for various cancers, including multiple myeloma and lymphoma [, , , , , ].
Mechanism of Action
Ixazomib exerts its anti-cancer effects primarily by inhibiting the chymotrypsin-like activity of the beta 5 subunit of the 20S proteasome []. The proteasome is a cellular complex responsible for degrading damaged and ubiquitinated proteins, essential for normal cellular function []. By inhibiting the proteasome, Ixazomib disrupts proteostasis, leading to an accumulation of misfolded proteins and ultimately triggering apoptosis (programmed cell death) in cancer cells [, ].
Upregulation of p21: Ixazomib has been shown to increase the expression of p21, a cell cycle inhibitor, leading to cell cycle arrest and contributing to its anti-tumor activity [].
Redox modulation: Ixazomib can induce oxidative stress and decrease intracellular glutathione (GSH) levels, contributing to cell death. This effect appears to be redox-dependent, as treatment with antioxidants like N-acetyl cysteine (NAC) can mitigate these effects [].
Autophagy induction: Ixazomib treatment can lead to increased cytoplasmic lysosomal abundance and activation of Cathepsin D, a lysosomal enzyme, suggesting a role for autophagy (a cellular self-degradation process) in Ixazomib-induced cell death [].
MAPK signaling modulation: Ixazomib can induce changes in the MAPK signaling pathway, which regulates various cellular processes, including proliferation and survival. These effects appear to be cell-type specific, with different MAPK components playing critical roles in mediating Ixazomib-induced cell death in T-cell lymphoma and Hodgkin lymphoma cells [].
Applications
a) Multiple Myeloma:
Relapsed/Refractory Multiple Myeloma (RRMM): Ixazomib, in combination with lenalidomide and dexamethasone, has demonstrated significant clinical efficacy in treating RRMM, improving progression-free survival compared to lenalidomide and dexamethasone alone [, ].
Newly Diagnosed Multiple Myeloma (NDMM): Ixazomib-based regimens are being investigated as induction, consolidation, and maintenance therapies in NDMM, showing promising results in terms of response rates and survival outcomes [, , ].
b) Lymphoma:
T-cell lymphoma (TCL) and Hodgkin Lymphoma (HL): Preclinical studies have demonstrated potent anti-tumor activity of Ixazomib in TCL and HL cell lines and xenograft models []. Ixazomib alone and in combination with other agents, such as the HDAC inhibitor belinostat, is being explored for its potential therapeutic benefit in these lymphomas [, ].
c) Acute Myeloid Leukemia (AML):
NPM1-Wild Type AML: Research suggests that Ixazomib exhibits anti-neoplastic activity against NPM1-wild type AML by inhibiting FOXM1, a transcription factor associated with chemoresistance [].
Older Adults with AML: Clinical trials are investigating the safety and efficacy of Ixazomib in combination with conventional chemotherapy in older adults with AML [].
d) Stem Cell Mobilization:
Hematopoietic Progenitor Cell (HSPC) Mobilization: Preclinical studies in mice have demonstrated that Ixazomib can induce rapid mobilization of HSPCs, highlighting its potential as a novel mobilizing agent for transplantation [].
e) Understanding Proteasome Inhibition:
Ixazomib serves as a valuable tool for researchers to study the intricacies of proteasome inhibition and its downstream effects on various cellular pathways in both normal and cancerous cells [, , ].
Future Directions
Biomarker-driven Therapy: Research on identifying predictive biomarkers for Ixazomib response in various cancers is crucial for optimizing treatment strategies and improving patient outcomes [].
Rational Combination Therapies: Exploring synergistic combinations of Ixazomib with other targeted therapies, such as MAPK inhibitors or UPR inhibitors, holds promise for enhancing its efficacy and overcoming resistance mechanisms [, , ].
Expanding Clinical Applications: Investigating the potential of Ixazomib in other hematologic malignancies and solid tumors, particularly those with vulnerabilities to proteasome inhibition or related pathways, warrants further investigation [].
Improving Stem Cell Mobilization Strategies: Further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of Ixazomib as a stem cell mobilizing agent and to optimize its use in transplantation settings [].
Overcoming Resistance Mechanisms: Research focusing on understanding and overcoming resistance mechanisms to Ixazomib, such as the upregulation of proteasome subunits or activation of alternative survival pathways, is crucial for developing strategies to enhance its long-term efficacy [, ].
Related Compounds
Bortezomib (Velcade)
Compound Description: Bortezomib is a first-generation, intravenous proteasome inhibitor that binds to the 26S proteasome, inhibiting its chymotrypsin-like activity. It is FDA-approved for treating multiple myeloma and mantle cell lymphoma. []
Carfilzomib (Kyprolis)
Compound Description: Carfilzomib is a second-generation, irreversible proteasome inhibitor administered intravenously. It is FDA-approved for treating relapsed and refractory multiple myeloma. []
Relevance: Similar to Ixazomib, Carfilzomib is a more potent proteasome inhibitor compared to Bortezomib. It offers an alternative treatment option for patients with multiple myeloma. []
Lenalidomide (Revlimid)
Compound Description: Lenalidomide is an immunomodulatory drug with direct anti-tumor activity. It is frequently used in combination with proteasome inhibitors, including Ixazomib, for treating multiple myeloma. [, , ]
Relevance: Lenalidomide is often combined with Ixazomib in multiple myeloma treatment regimens. The combination demonstrates synergistic effects, leading to improved clinical outcomes. [, , ]
Dexamethasone
Compound Description: Dexamethasone is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. It is commonly included in combination therapies for multiple myeloma, including regimens involving Ixazomib. [, , ]
Relevance: Dexamethasone complements the anti-myeloma activity of Ixazomib and Lenalidomide, enhancing treatment efficacy. The triplet combination is a cornerstone of many treatment protocols for multiple myeloma. [, , ]
Belinostat (Beleodaq)
Compound Description: Belinostat is a histone deacetylase inhibitor (HDACi) that inhibits the enzymatic activity of histone deacetylases. [, ]
Relevance: Belinostat synergizes with Ixazomib in lymphoma cells, enhancing its anti-tumor effects. The combination alters gene expression profiles, downregulating pro-survival pathways and inducing apoptosis. [, ]
AZD7762
Compound Description: AZD7762 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). []
Relevance: Similar to Belinostat, AZD7762 exhibits synergistic effects when combined with Ixazomib in lymphoma cells. The combination impacts cell cycle regulation and chromatin modification. []
N-Acetyl Cysteine (NAC)
Compound Description: N-Acetyl Cysteine is a precursor to glutathione, a potent antioxidant. It is known to counteract oxidative stress. []
Relevance: N-Acetyl Cysteine can abrogate Ixazomib-induced apoptosis and oxidative stress in lymphoma cell lines. This suggests that oxidative stress plays a role in the mechanism of action of Ixazomib. []
AMD3100 (Plerixafor)
Compound Description: AMD3100 is a bicyclam antagonist of the CXCR4 chemokine receptor. It is FDA-approved to mobilize hematopoietic stem cells for autologous transplantation in patients with multiple myeloma and non-Hodgkin lymphoma. []
Relevance: Both AMD3100 and Ixazomib can mobilize hematopoietic stem cells, although their mechanisms of action differ. AMD3100 acts by disrupting the interaction between CXCR4 and its ligand, CXCL12, while Ixazomib mobilizes HSPCs through proteasome inhibition and modulation of adhesion molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK3 Inhibitor XIII is an aminopyrazole ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK3), with 34% inhibition when used at a concentration of 2.5 µM. It inhibits androgen receptor transactivation in 22Rv1, LNCaP, and LNCaP-SSR cell lines in a dose-dependent manner. It promotes nuclear export of the androgen receptor and decreases translocation to the nucleus in PC3 and PCa prostate cancer cells, respectively. In HEK293 cells expressing the rat Nav1.2 channel, pretreatment with GSK3 inhibitor XIII dose-dependently potentiates peak current densities. GSK3-XIII is a member of the class of aromatic amines that is ammonia with two of the hydrogens replaced by 5-methylpyrazol-3-yl and 2-phenylquinazolin-4-yl groups. It has a role as an EC 2.7. 1.26 (tau-protein kinase) inhibitor. It is a member of quinazolines, a member of pyrazoles, a secondary amino compound and an aromatic amine.
GSK466317A is a GRK2 inhibitor. GRK2 has been directly implicated in the progression of heart failure. Selective inhibitors of individual subfamilies of G protein-coupled receptor kinases (GRKs) would serve as useful chemical probes as well as leads for therapeutic applications ranging from heart failure to Parkinson's disease.
GSK41364A is a specific inhibitor of polo-like kinase 1 (PLK-1), inducing cell death by causing cell cycle arrest at G2/M phase by competing with the ATP binding site of PLK-1 thus leading to apoptosis.
Selective ERRβ/γ agonist. Displays selectivity for ERRβ/γ over ERRα/β as well as other classical estrogen receptors. ERRβ is transiently induced and ERRγ is dramatically induced in vitro. Cell-permeable. Increases glucocorticoid receptor (GR) and 11beta-hydroxysteroid dehydrogenase type 1 mRNA in vitro. The estrogen-related receptors (ERRs) are orphan nuclear receptors with homology to the estrogen receptor family and are expressed in tissues with high metabolic demand. Binding of peroxisome proliferator-activated receptor γ-coactivator 1α (PGC-1α) to this class of receptors is known to potentiate ERR activity. GSK4716 is an ERRβ/γ agonist (IC50 = 2 µM) that can activate the receptor with similar potency as the protein ligand, PGC-1α.2 It is more than 50-fold selective for binding to ERRβ/γ compared with the estrogen receptors. This compound has been used to demonstrate the contribution of ERR receptor activity to the regulation of mitochondrial activity in skeletal muscle during exercise. GSK4716 is a selective agonist at estrogen-related receptors ERRβ and ERRγ. GSK4716 displays selectivity over ERRα and the classical estrogen receptors.
GSK481 is an inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) that blocks autophosphorylation of Ser166 on wild-type human RIP1 with an IC50 value of 2.8 nM. It is selective for RIP1 over a panel of over 450 other kinases, including RIP3.2,1 GSK481 inhibits RIP1 from human and cynomolgus monkey but is at least 100-fold less potent against non-primate RIP1.1 GSK481 is a Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitor (RIP1 inhibitor). The recent discovery of the role of receptor interacting protein 1 (RIP1) kinase in tumor necrosis factor (TNF)-mediated inflammation has led to its emergence as a highly promising target for the treatment of multiple inflammatory diseases.
GSK4027 is a p300/CBP-associated factor (PCAF)/general control nonderepressible 5 (GCN5) bromodomain inhibitor (Ki = 1.4 nM; IC50 = 60 nM in a chromatin engagement assay). It is greater than 18,000-fold selective for PCAF and GCN5 over BET family bromodomains and greater than 70-fold selective over other bromodomain families in a BROMOscan assay. GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomain. GSK4027 has PCAF TR-FRET pIC50 = 7.4 ; PCAF BROMOscan pKi = 8.9; GCN5 BROMOscan pKi = 8.9; PCAF NanoBRET pIC50 =7.2; BRD4 BD1 TR-FRET pIC50 < 4.3. GSK4027 shows high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and ≥18000-fold selectivity over the BET family, together with ≥70-fold selectivity over the wider bromodomain families. p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development.